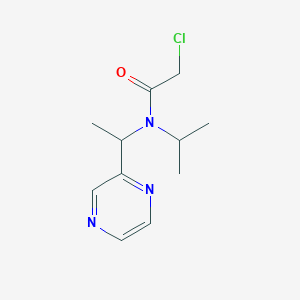

2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-propan-2-yl-N-(1-pyrazin-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-8(2)15(11(16)6-12)9(3)10-7-13-4-5-14-10/h4-5,7-9H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBVGQSQCOJDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C1=NC=CN=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide can be achieved through a multi-step process involving the following key steps:

Formation of the Pyrazinyl Intermediate: The pyrazinyl group can be introduced through the reaction of pyrazine with an appropriate alkylating agent.

Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazinyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could target the carbonyl group of the acetamide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazinyl ketones, while reduction could produce amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Lead Compound Development: 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is being investigated as a lead compound for developing new pharmaceuticals aimed at treating infectious diseases and inflammatory conditions. Its structural features suggest potential antimicrobial and anti-inflammatory properties.

2. Biological Activity

- Antimicrobial Properties: Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). However, its activity against Gram-negative bacteria is comparatively lower.

- Anti-inflammatory Effects: Initial research suggests that the compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could reduce the production of pro-inflammatory mediators.

3. Mechanism of Action

- The compound may bind to the active sites of enzymes like COX, preventing substrate binding and subsequent catalysis. Understanding its binding affinity with various biological targets is essential for elucidating its pharmacological profile .

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide against various bacterial strains. Results indicated significant inhibition against S. aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. Further testing against E. coli showed lesser efficacy, highlighting the need for structural modifications to enhance activity against Gram-negative bacteria.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound inhibited COX-2 activity with an IC value comparable to established anti-inflammatory drugs like indomethacin. This suggests potential therapeutic applications in treating inflammatory diseases. Further studies are required to explore its effects on cytokine production and other inflammatory markers .

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Key Observations :

- Pyrazine vs. Pyrazole/Thiazole : Pyrazine’s dual nitrogen atoms enhance polarity and hydrogen-bonding capacity compared to pyrazole () or thiazole (). This may improve solubility but reduce membrane permeability.

- Chlorobenzyl vs. Trifluoromethylbenzyl : The trifluoromethyl group () increases lipophilicity and metabolic stability, whereas chlorobenzyl () may enhance π-stacking but introduce toxicity risks.

Structural and Crystallographic Insights

While crystallographic data for the target compound are absent in the evidence, analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit twisted conformations between aromatic rings (79.7° dihedral angle), influencing packing and stability. Similar analysis using SHELX programs () would clarify the target’s solid-state behavior, critical for formulation .

Biological Activity

2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11H16ClN3O

Molecular Weight: 227.72 g/mol

Functional Groups: Chloro group, isopropyl group, and a pyrazinyl-ethyl moiety attached to an acetamide structure.

The presence of these functional groups contributes to the compound's chemical reactivity and biological activity. The chloro group allows for nucleophilic substitutions, while the acetamide can undergo hydrolysis, leading to various metabolites that may exhibit distinct biological effects.

Biological Activity Overview

Preliminary studies indicate that 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide exhibits:

- Antimicrobial Activity: Potential effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Its activity against Gram-negative bacteria like Escherichia coli is comparatively lower .

- Anti-inflammatory Properties: Initial research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

The mechanism of action for 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may bind to the active sites of enzymes like COX, preventing substrate binding and subsequent catalysis. This inhibition could result in reduced production of pro-inflammatory mediators.

- Binding Affinity Studies: Interaction studies are ongoing to determine its binding affinity with various biological targets, which could elucidate its pharmacological profile further.

Synthesis Methods

The synthesis of 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide generally involves the following steps:

- Formation of Pyrazinyl Intermediate: The pyrazinyl group is introduced through the reaction of pyrazine with an appropriate alkylating agent.

- Acylation Reaction: The intermediate undergoes acylation with chloroacetyl chloride to yield the final acetamide product.

These synthetic routes can be optimized for yield and purity through various laboratory techniques such as chromatography or recrystallization.

Antimicrobial Activity

A study screened several chloroacetamides for their antimicrobial potential. The results indicated that compounds similar to 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide were effective against Gram-positive bacteria but less so against Gram-negative strains. This finding highlights the importance of structural modifications in enhancing biological activity .

Anti-inflammatory Effects

Research has shown that derivatives with similar structures exhibit significant anti-inflammatory effects in vitro. For instance, compounds with electron-releasing substituents demonstrated enhanced inhibition of COX enzymes, suggesting that modifications to the pyrazinyl moiety could improve efficacy .

Comparative Analysis Table

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Binding Affinity |

|---|---|---|---|

| 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide | Moderate against Gram-positive | Significant inhibition of COX | Under investigation |

| Similar Chloroacetamides | Effective against MRSA | Variable | Established |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide, and how can reaction conditions be optimized for higher yield?

- Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of pyrazine derivatives with chloroacetyl chloride under inert atmospheres (N₂/Ar) to introduce the acetamide backbone .

- Step 2 : Alkylation with isopropylamine, requiring precise temperature control (0–5°C) to minimize side reactions .

- Optimization : Yield improvements (≥75%) are achieved via refluxing in anhydrous solvents (e.g., THF or DCM) and purification through flash chromatography or recrystallization in ethanol .

- Critical Parameters : Monitor pH during aqueous workup to avoid hydrolysis of the chloroacetamide group .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazine ring protons at δ 8.3–8.5 ppm, isopropyl methyl groups at δ 1.1–1.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is validated using a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) identifies molecular ions (e.g., m/z 298.1 for C₁₁H₁₆ClN₃O) .

Q. How should researchers handle and store this compound to maintain its stability?

- Answer :

- Storage : Store under nitrogen at –20°C in amber vials to prevent photodegradation and moisture absorption .

- Handling : Use glove boxes for air-sensitive reactions; avoid prolonged exposure to acidic/basic conditions to preserve the chloroacetamide moiety .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Answer :

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability .

- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., antimicrobial activity ranges: 2–10 µM) while accounting for differences in solvent systems (DMSO vs. saline) .

- Structural Confirmation : Re-evaluate compound identity in conflicting studies using X-ray crystallography or 2D-NMR to rule out isomerism .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to pyrazine-recognizing enzymes (e.g., dihydrofolate reductase). Key interactions include H-bonds with pyrazine N-atoms and hydrophobic contacts with the isopropyl group .

- HOMO-LUMO Analysis : Predict reactivity via DFT calculations (e.g., HOMO energy ≈ –6.2 eV, indicating nucleophilic attack susceptibility) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. What experimental approaches are used to study the compound’s metabolic pathways?

- Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include oxidative dechlorination and pyrazine ring hydroxylation .

- Isotope Labeling : Use ¹⁴C-labeled acetamide groups to track metabolic intermediates in urine/bile .

- Enzyme Inhibition Assays : Test CYP450 isoform selectivity (e.g., CYP3A4 vs. CYP2D6) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.